3-(Trifluoromethoxy)benzaldehyde oxime
Overview
Description
Scientific Research Applications
Catalytic Properties and Synthesis
Transition-Metal Triflate Catalysis
Benzaldehyde O-tetrahydrofuran-2-yl oximes, similar to 3-(Trifluoromethoxy)benzaldehyde oxime, can be formed through C–H functionalization. This process involves a reaction between benzaldoximes and aqueous tetrahydrofuran catalyzed by water-tolerant transition metal triflates, a type of Lewis acid (Shafi, 2015).
Efficient Oxidation Catalyzed by Metalloporphyrins
Research demonstrates that oximes can be efficiently oxidized to carbonyl compounds in the presence of metalloporphyrins, with benzaldehyde acting as an oxygen acceptor. This process is important in synthetic chemistry (Zhou, Yuan, & Ji, 2010).
Synthesis Using Iron(III) Chloride as Catalyst
The synthesis of benzaldehyde oxime with Iron(III) Chloride catalyst in an alcohol/water solvent has been explored, yielding a high efficiency (Zhang Hong-ping, 2012).
Safety and Thermal Properties
- Thermal Hazard and Safety Relief: Benzaldehyde oxime, a compound related to 3-(Trifluoromethoxy)benzaldehyde oxime, has significant thermal hazard potential. It releases a substantial amount of heat under runaway conditions and requires careful temperature control during production and storage due to its low initial decomposition temperature (Deng et al., 2017).
Oxidative Conversion and Mechanistic Studies
- Ruthenium (III) Chloride Catalysis: The oxidation of benzaldehyde oxime and its derivatives has been studied under catalysis by ruthenium (III) chloride, providing insights into the kinetics and mechanism of the oxidation process (ManjunathaA et al., 2021).
Photoreactions and Structural Implications
- Photoinduced Electron-Transfer Conditions: Studies on the photosensitized reactions of benzaldehyde oximes, including factors like substituent effects and product formation pathways, shed light on the complex photochemistry of these compounds (De Lijser et al., 2006).
Agricultural Applications
- Plant Growth Regulation: Benzaldehyde O-alkyloximes, related to 3-(Trifluoromethoxy)benzaldehyde oxime, have been found to possess phytotoxic activity and exhibit weak abscisic acid-like activity, impacting germination, root growth, and transpiration in higher plants (Yoshikawa & Doi, 1998).
Additional Chemical Properties and Applications
- Molecular Docking and Spectroscopic Studies: Research involving molecular docking and spectroscopic studies of oxime compounds helps understand their interaction with biological macromolecules, which is crucial for potential applications in fields like pharmacology and biotechnology (Kaya, Kucuk, & Kaya, 2018).
Safety And Hazards
properties
IUPAC Name |
(NE)-N-[[3-(trifluoromethoxy)phenyl]methylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)14-7-3-1-2-6(4-7)5-12-13/h1-5,13H/b12-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEIBXWRMZEGIK-LFYBBSHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)benzaldehyde oxime |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.